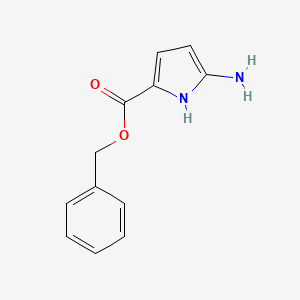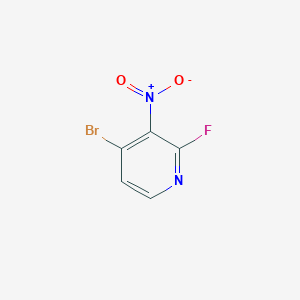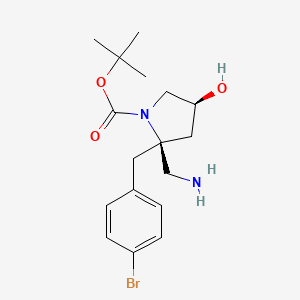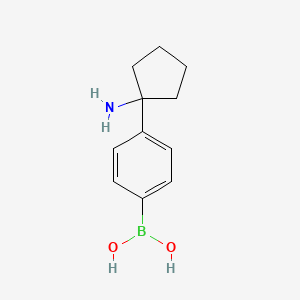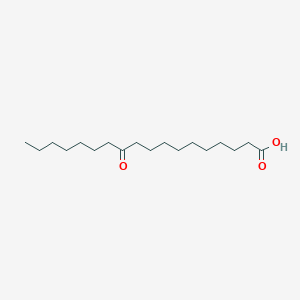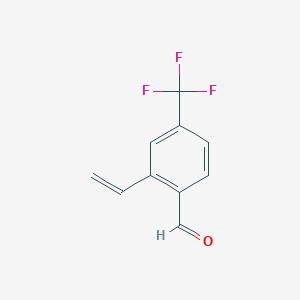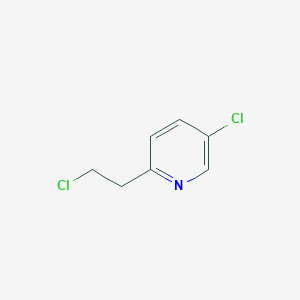
5-Chloro-2-(2-chloroethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(2-chloroethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C7H7Cl2N . This compound is characterized by the presence of a chlorine atom at the 5-position of the pyridine ring and a 2-chloroethyl group at the 2-position. It is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-chloroethyl)pyridine typically involves the chlorination of 2-(2-chloroethyl)pyridine. One common method includes the reaction of 2-(2-chloroethyl)pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom at the 5-position with a chlorine atom.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-(2-chloroethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-2-(2-chloroethyl)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also used in the development of bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. It is also used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(2-chloroethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects.
Comparación Con Compuestos Similares
- 2-Chloro-5-(chloromethyl)pyridine
- 2-Chloro-5-iodopyridine
- 2-Chloro-5-methylpyridine
Comparison: 5-Chloro-2-(2-chloroethyl)pyridine is unique due to the presence of both a chlorine atom and a 2-chloroethyl group on the pyridine ring. This dual substitution imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 2-Chloro-5-(chloromethyl)pyridine lacks the 2-chloroethyl group, which affects its reactivity and applications.
Propiedades
Fórmula molecular |
C7H7Cl2N |
|---|---|
Peso molecular |
176.04 g/mol |
Nombre IUPAC |
5-chloro-2-(2-chloroethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2N/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4H2 |
Clave InChI |
YAYQHQMTSRGMOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Cl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B12962815.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12962825.png)
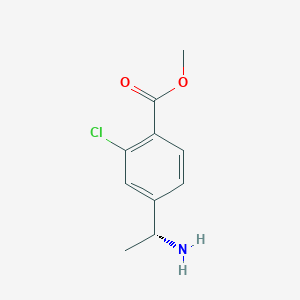
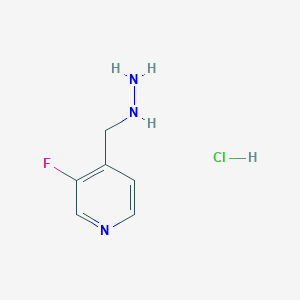
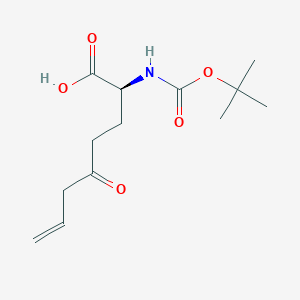

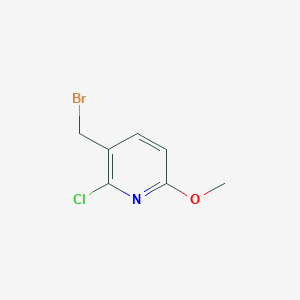
![(2R,4aR,6R,7R,8R,8aR)-8-[tert-butyl(dimethyl)silyl]oxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12962853.png)
